![molecular formula C14H11BrSe B12564462 [(1-Bromo-2-phenylethenyl)selanyl]benzene CAS No. 165278-87-5](/img/structure/B12564462.png)
[(1-Bromo-2-phenylethenyl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Bromo-2-phenylethenyl)selanyl]benzene is an organoselenium compound characterized by the presence of a bromine atom and a phenylethenyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Bromo-2-phenylethenyl)selanyl]benzene typically involves the reaction of 1-bromo-2-phenylethene with a selenium-containing reagent. One common method is the use of sodium selenide (Na2Se) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the selenium species.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Bromo-2-phenylethenyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(1-Bromo-2-phenylethenyl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research into its potential as an anticancer agent due to selenium’s known anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which [(1-Bromo-2-phenylethenyl)selanyl]benzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound may also interact with cellular thiols, leading to the formation of selenenyl sulfides, which can modulate cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to a benzene ring.
1-Bromo-2-phenylethene: Lacks the selenium atom but has a similar phenylethenyl structure.
Selenobenzene: Contains selenium but lacks the bromine and phenylethenyl groups.
Uniqueness
[(1-Bromo-2-phenylethenyl)selanyl]benzene is unique due to the combination of bromine, selenium, and phenylethenyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
165278-87-5 |
|---|---|
Formule moléculaire |
C14H11BrSe |
Poids moléculaire |
338.11 g/mol |
Nom IUPAC |
(1-bromo-2-phenylethenyl)selanylbenzene |
InChI |
InChI=1S/C14H11BrSe/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-11H |
Clé InChI |
FMVOFJMFEOGYKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C([Se]C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
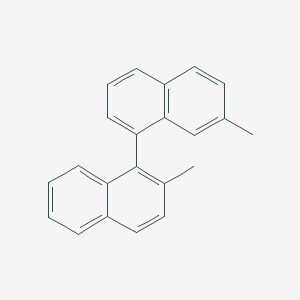
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
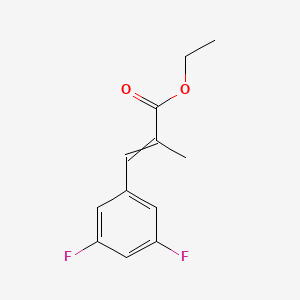
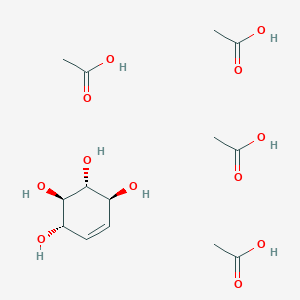
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

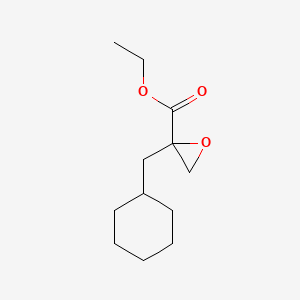

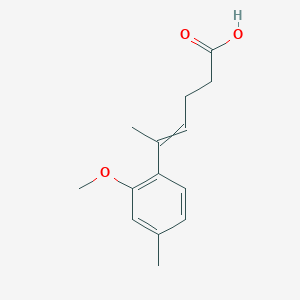
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)

